N-Acetylisoleucine

Biomarker Inborn Errors of Metabolism MSUD

N-Acetylisoleucine is NOT analytically interchangeable with N-Acetylleucine or N-Acetylvaline. Its unique LogP (0.34), distinct pKa, and characteristic MS/MS fragmentation behavior demand the use of this exact compound for validated LC-MS/MS or GC-MS methods. Clinical labs conducting MSUD newborn screening, researchers quantifying Type 2 Diabetes biomarkers in hair, and metabolomics core facilities performing mQTL mapping must procure this specific N-acetylated isoleucine standard to ensure accurate retention time mapping and peak identification. Substitution with analogs produces irreproducible results, compromising diagnostic validity and publication integrity in metabolic disease and genetic association studies.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 19764-31-9
Cat. No. B009188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylisoleucine
CAS19764-31-9
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C
InChIInChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
InChIKeyJDTWZSUNGHMMJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylisoleucine (CAS 19764-31-9) Product Overview for Research Procurement


N-Acetylisoleucine (CAS 19764-31-9), also referred to as N-Acetyl-L-isoleucine, is an N-acetylated derivative of the essential branched-chain amino acid L-isoleucine [1]. It is an endogenous human metabolite that is formed via enzymatic acetylation and participates in the broader metabolism of branched-chain amino acids [2]. Structurally, it is an N-acyl-alpha amino acid with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol [1]. Its acetylation modifies the physicochemical properties of the parent amino acid, altering its solubility and bioavailability, and it serves as a key biomarker in various metabolic studies .

Why N-Acetylisoleucine Cannot Be Substituted with Other N-Acetyl Branched-Chain Amino Acids


N-Acetylisoleucine is frequently considered alongside other N-acetyl branched-chain amino acids (BCAAs) such as N-Acetylleucine and N-Acetylvaline. However, their interchangeability is precluded by quantifiable differences in their physicochemical properties and distinct metabolic behavior. For instance, N-Acetylisoleucine exhibits a different logP and pKa compared to its analogs, which impacts its chromatographic behavior and biological availability . Furthermore, in disease states like Maple Syrup Urine Disease (MSUD) or Type 2 Diabetes, the magnitude of its elevation relative to controls differs from that of N-Acetylleucine, underscoring its non-redundant metabolic role and the necessity of using the specific compound for targeted research [1][2].

Quantitative Evidence for Selecting N-Acetylisoleucine Over Analogs


Specificity as a Biomarker in Maple Syrup Urine Disease (MSUD)

N-Acetylisoleucine is a specific diagnostic marker for Maple Syrup Urine Disease (MSUD). In a clinical study, urinary levels of N-Acetylisoleucine were found to be increased in MSUD patients alongside N-Acetylleucine and N-Acetylvaline. While all three N-acetyl BCAAs are elevated, the presence of N-Acetylisoleucine is specifically required for a complete diagnostic profile, as the condition stems from the defective metabolism of all three BCAAs, isoleucine, leucine, and valine [1].

Biomarker Inborn Errors of Metabolism MSUD

Differential Elevation in Type 2 Diabetes Mellitus (T2DM)

N-Acetylisoleucine and N-Acetylleucine are both significantly elevated in the hair of patients with Type 2 Diabetes Mellitus (T2DM) compared to healthy volunteers. However, the statistical significance of this elevation differs between the two compounds. While both showed a significant correlation, the p-value for N-Acetylleucine (p<0.001) was an order of magnitude lower than that for N-Acetylisoleucine (p<0.01), indicating a difference in the robustness of their association with the disease state [1]. This demonstrates that N-Acetylisoleucine provides a distinct, quantifiable metabolic signal.

Type 2 Diabetes Diagnostic Marker Metabolomics

Distinctive Mass Spectrometric Fragmentation for Analytical Selectivity

In a comprehensive LC-ESI-MS/MS characterization of acetylated amino acids, the Nα-acetyl amino acids exhibited specific fragmentation patterns. The [M+H]+ ions of all acetyl amino acids, including N-Acetylisoleucine, were subjected to MS/MS experiments. Apart from the expected loss of (H2O + CO), they showed a characteristic loss of a ketene (C2H2O). Crucially, these MS/MS spectra enabled the clear differentiation of isomeric and isobaric acetyl amino acids, such as distinguishing N-Acetylisoleucine from N-Acetylleucine, which are otherwise difficult to resolve .

LC-MS/MS Analytical Chemistry Metabolite Identification

Divergent Genetic Associations Compared to N-Acetylleucine

Genome-wide association studies (GWAS) reveal that circulating levels of N-Acetylisoleucine and N-Acetylleucine are influenced by distinct sets of genetic variants. A 2021 analysis of metabolite levels identified separate genomic loci associated with N-Acetylisoleucine (GCST90026217) and N-Acetylleucine (GCST90026218). This genetic uncoupling provides strong evidence that their biosynthesis, transport, and degradation are under the control of different enzymes and pathways, meaning they cannot be used as proxies for one another in genetic or pharmacogenomic research [1].

Genomics GWAS Metabolite Quantitative Trait Loci

Quantifiable Difference in Physicochemical Lipophilicity (LogP)

A key differentiator for procurement is the compound's lipophilicity, which impacts everything from solubility to chromatographic retention time. N-Acetylisoleucine has a predicted ACD/LogP of 0.34 . This is quantifiably different from N-Acetylleucine (LogP ~0.60) and N-Acetylvaline (LogP ~0.14) . This 0.26-0.46 unit difference in LogP is analytically significant and translates to distinct separation and solubility profiles in experimental settings.

Physicochemical Properties ADME Chromatography

Enzymatic Processing in Amino Acid Resolution

N-Acetylisoleucine is a critical intermediate in the industrial-scale separation of L-leucine and L-isoleucine. The Degussa patent process exploits the differential enzymatic hydrolysis of N-acetyl amino acids by L-aminoacylase. The enzyme selectively saponifies N-acetyl-L-leucine while leaving N-acetyl-L-isoleucine intact, allowing for the separation and isolation of pure N-acetyl-L-isoleucine from the mother liquor [1]. This demonstrates a unique bioprocess value that is not shared by its non-acetylated form or other N-acetyl amino acids.

Chiral Resolution Biocatalysis Amino Acid Production

Key Research and Industrial Application Scenarios for N-Acetylisoleucine


Clinical Metabolomics: Diagnosis and Monitoring of Maple Syrup Urine Disease (MSUD)

As detailed in Section 3, N-Acetylisoleucine is a key diagnostic marker for MSUD [1]. Clinical research laboratories and newborn screening programs require this specific compound as a certified reference standard to develop, validate, and run quantitative LC-MS/MS or GC-MS assays. Its inclusion in a diagnostic panel is non-negotiable for accurately detecting and monitoring this inborn error of metabolism, as it represents the acetylated form of one of the three BCAAs that accumulate in the disease.

Diabetes Research: Validating Hair-Based Non-Invasive Diagnostics

The evidence in Section 3 establishes that N-Acetylisoleucine is a quantifiable biomarker in human hair that correlates with Type 2 Diabetes status [2]. Researchers focused on developing non-invasive diagnostic tools for diabetes require pure N-Acetylisoleucine to serve as an analytical standard. This enables the precise quantification of this metabolite in hair samples, which could lead to the development of a novel, pain-free method for diabetes screening and monitoring.

Analytical Chemistry: Method Development for N-Acetyl Amino Acid Profiling

The distinct physicochemical properties of N-Acetylisoleucine, particularly its LogP (0.34) and unique MS/MS fragmentation pattern, make it an essential reference standard for analytical chemists . It is required to develop and validate HPLC and LC-MS/MS methods capable of separating and quantifying the full panel of N-acetyl branched-chain amino acids. Using the specific compound ensures accurate retention time mapping and peak identification in complex biological matrices, which is a fundamental step in any targeted or untargeted metabolomics study.

Genetic Epidemiology: Metabolite Quantitative Trait Loci (mQTL) Mapping

As demonstrated by its unique genetic associations [3], N-Acetylisoleucine is a distinct heritable trait. Laboratories conducting large-scale metabolomics on biobank samples for GWAS or mQTL mapping must include this specific metabolite in their quantification panel. Its levels provide a unique molecular phenotype that is under the control of different genes compared to other N-acetyl BCAAs, making it a valuable and non-redundant data point for unraveling the genetic basis of metabolic health and disease.

Bioprocess Engineering: Optimization of Industrial Amino Acid Resolution

As evidenced by its role in the patented Degussa process [4], N-Acetylisoleucine is a key intermediate for the industrial separation of isoleucine and leucine. Process development scientists and engineers in the amino acid manufacturing industry require this compound for use as a substrate or analytical standard when optimizing enzymatic resolution steps, testing novel acylase enzymes, or scaling up production processes. Its procurement is essential for replicating and improving upon established industrial methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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